molecular formula C5H3N3S3 B12641631 [1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dithione CAS No. 4062-61-7

[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dithione

Cat. No.: B12641631
CAS No.: 4062-61-7
M. Wt: 201.3 g/mol
InChI Key: VVSRUKORIXVEJK-UHFFFAOYSA-N
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Description

[1,3]Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dithione is a heterocyclic compound that features a fused ring system combining thiazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dithione typically involves the reaction of 2-aminothiols with suitable arylacetylchlorides under high-temperature conditions . The reaction proceeds through a cyclization process, forming the fused thiazolo-pyrimidine ring system. The general reaction scheme is as follows:

    Starting Materials: 2-aminothiols and arylacetylchlorides.

    Reaction Conditions: High temperature, often in the presence of a base such as triethylamine.

    Product Formation: The desired thiazolo-pyrimidine compound is obtained after cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic synthesis can be applied. Large-scale production would likely involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[1,3]Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dithione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithione moiety to dithiol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazolo-pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

[1,3]Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dithione has several scientific research applications:

Mechanism of Action

The mechanism of action of [1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dithione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,3]Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dithione is unique due to its dithione moiety, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile scaffold in drug discovery .

Properties

CAS No.

4062-61-7

Molecular Formula

C5H3N3S3

Molecular Weight

201.3 g/mol

IUPAC Name

4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dithione

InChI

InChI=1S/C5H3N3S3/c9-3-2-4(11-1-6-2)8-5(10)7-3/h1H,(H2,7,8,9,10)

InChI Key

VVSRUKORIXVEJK-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(S1)NC(=S)NC2=S

Origin of Product

United States

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